molecular formula C17H20N4O2 B3251747 2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)- CAS No. 211244-78-9

2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-

Cat. No.: B3251747
CAS No.: 211244-78-9
M. Wt: 312.37 g/mol
InChI Key: KUZUDTUXRJWJMM-ZHACJKMWSA-N
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Description

The compound 2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)- is an α,β-unsaturated ester featuring a pyrimidine core substituted with ethylamino (C₂H₅NH-) at position 4 and phenylamino (C₆H₅NH-) at position 2. The (2E)-configuration indicates the trans arrangement of the double bond between C2 and C3 of the propenoic acid moiety.

Properties

IUPAC Name

ethyl (E)-3-[2-anilino-4-(ethylamino)pyrimidin-5-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-18-16-13(10-11-15(22)23-4-2)12-19-17(21-16)20-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H2,18,19,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZUDTUXRJWJMM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C=CC(=O)OCC)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1/C=C/C(=O)OCC)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, commonly referred to as a substituted pyrimidine derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is structurally characterized by a propenoic acid backbone with various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This indicates the presence of multiple functional groups that could interact with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to 2-Propenoic acid derivatives exhibit a range of biological activities, particularly as kinase inhibitors. Kinases are critical in various signaling pathways and are often targeted in cancer therapy. The biological activities of this compound can be summarized as follows:

  • Kinase Inhibition : Preliminary studies suggest that similar pyrimidine derivatives can act as inhibitors for several kinases involved in cancer progression. For instance, compounds with similar structures have shown inhibitory effects on CDK4 and CDK6, which are crucial for cell cycle regulation .
  • Antitumor Activity : In vitro studies have demonstrated that certain derivatives can induce apoptosis in tumor cells at nanomolar concentrations, indicating potential use in cancer therapeutics .
  • Estrogen Receptor Modulation : Some related compounds have been assessed for their ability to interact with estrogen receptors, suggesting a role in hormone-related cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibition of CDK4 and CDK6
Antitumor ActivityInduction of apoptosis in tumor cells
Estrogen Receptor ModulationAntagonistic effects on ERα/ERβ

Case Study: Kinase Inhibition

A notable study investigated the structure-activity relationship (SAR) of pyrimidine derivatives. The compound under consideration was found to inhibit multiple kinases effectively. The study highlighted that modifications to the ethylamino group significantly influenced the potency and selectivity against specific kinases such as FGFR1 and PDGFRβ, which are implicated in various malignancies .

Case Study: Antitumor Efficacy

In a separate investigation involving cell lines representative of different cancers (e.g., K562 for leukemia), the compound exhibited significant cytotoxicity. The IC50 values ranged from 30 to 100 nM, showcasing its potential as an antitumor agent. The mechanism of action was linked to the induction of cell cycle arrest and apoptosis via upregulation of pro-apoptotic factors .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Application Key Properties
Target Compound : 2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)- Pyrimidine + α,β-unsaturated ester 4-Ethylamino, 2-Phenylamino Medicinal (potential) High polarity (amino groups), E-configuration, potential bioactivity
3-(4-Amino-2-methoxy-5-pyrimidinyl)-2-propenoic acid ethyl ester (CAS 959616-57-0) Pyrimidine + α,β-unsaturated ester 4-Amino, 2-Methoxy Medicinal Increased hydrophilicity (methoxy group), possible kinase inhibition
Propetamphos (CAS 31218-83-4) Butenoic acid derivative 3-[(Ethylamino)methoxyphosphinothioyl]oxy Pesticide (insecticide/acaricide) Organophosphorus ester, cholinesterase inhibition
Benzimidazole-Pyridine Derivative () Benzimidazole + pyridine Ethyl ester, hexyloxycarbonylamino-imino-methyl Anticoagulant (polymorph study) Polymorph-dependent solubility, anticoagulant activity
2-Propenoic Acid Polymers () Polymerized esters Varied substituents (e.g., methyl, butyl, hydroxyethyl) Industrial coatings/adhesives Thermal stability, crosslinking capacity

Physicochemical Properties

  • Lipophilicity: The target compound’s phenylamino group enhances aromatic interactions compared to the methoxy-substituted analogue, which may increase binding affinity in biological targets .
  • Stability : The benzimidazole derivative () demonstrates polymorph-dependent stability, suggesting that the target compound’s ester group and substituents could influence its solid-state forms .

Q & A

Q. How can researchers optimize the synthetic yield of (2E)-3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-2-propenoic acid ethyl ester?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, reaction temperature, and catalyst compatibility. For pyrimidine derivatives, dichloromethane or ethanol are common solvents, while triethylamine may act as a base to neutralize byproducts . Monitor reaction progress via HPLC or LC-MS to assess purity. Adjust stoichiometric ratios (e.g., amine coupling agents) to minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the (2E)-isomer .

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) to confirm stereochemistry and regioselectivity. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) for the (2E)-configuration . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation if crystalline forms are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves, lab coats, and P95 respirators for aerosol protection . Conduct reactions in a fume hood to mitigate inhalation risks (H335) . Store the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation. Emergency procedures should address skin irritation (H315) with immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of substituents on the pyrimidine core’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites . Compare substituent effects (e.g., ethylamino vs. phenylamino groups) on charge transfer using molecular electrostatic potential (MEP) surfaces. Validate predictions with kinetic studies (e.g., Hammett plots) .

Q. What strategies resolve contradictions in reported toxicity data for pyrimidine-derived acrylates?

  • Methodological Answer : Discrepancies may arise from impurities or isomerization during testing. Conduct purity assessments via GC-MS or NMR before toxicological assays. Use in vitro models (e.g., Ames test for mutagenicity) and cross-reference with structural analogs (e.g., ethyl cinnamate, a related acrylate ). If ecological data are absent (as noted in ), apply quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints.

Q. How can catalytic reductive cyclization improve functionalization of the pyrimidine ring?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (e.g., using Pd/C or Pd(OAc)₂ with formic acid as a CO surrogate) enables C–N bond formation and heterocycle functionalization . Optimize catalyst loading (5–10 mol%) and reductant stoichiometry. Monitor intermediates via in situ IR spectroscopy. Compare yields with microwave-assisted synthesis to reduce reaction times .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Analyze degradation products via UPLC-QTOF-MS. Kinetic profiling (Arrhenius plots) predicts shelf-life. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and track isomerization using chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-

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